Cas no 874788-12-2 (N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide)

N-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its unique structural features, including a 1,1-dioxothiolane ring and an ethyl-substituted benzene sulfonamide moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for designing biologically active molecules. The presence of the sulfonamide group enhances its binding affinity to target proteins, while the thiolane ring contributes to metabolic stability. Its well-defined synthetic route allows for precise modifications, making it a versatile intermediate for developing enzyme inhibitors or receptor modulators. The compound's physicochemical properties, such as solubility and stability, are optimized for further derivatization and pharmacological evaluation.
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide structure
874788-12-2 structure
Product Name:N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide
CAS No:874788-12-2
MF:C13H19NO4S2
MW:317.424261331558
CID:6387204
PubChem ID:16268973
Update Time:2025-10-29

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide
    • N-(1,1-dioxothiolan-3-yl)-4-ethyl-N-methylbenzenesulfonamide
    • Z89320983
    • N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethyl-N-methylbenzenesulfonamide
    • HMS1732N18
    • F2547-0120
    • 874788-12-2
    • AKOS016486075
    • AB00679587-01
    • Inchi: 1S/C13H19NO4S2/c1-3-11-4-6-13(7-5-11)20(17,18)14(2)12-8-9-19(15,16)10-12/h4-7,12H,3,8-10H2,1-2H3
    • InChI Key: CPWVMWSJCWRHIC-UHFFFAOYSA-N
    • SMILES: S1(CCC(C1)N(C)S(C1C=CC(CC)=CC=1)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 317.07555043g/mol
  • Monoisotopic Mass: 317.07555043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 522
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 88.3Ų

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide Pricemore >>

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Additional information on N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide

N-(1,1-Dioxo-1λ6-Thiolan-3-Yl)-4-Ethyl-N-Methylbenzene-1-Sulfonamide: A Comprehensive Overview

The compound with CAS No. 874788-12-2, known as N-(1,1-dioxo-1λ6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique molecular structure, which combines a sulfonamide group with a thiolane ring and an ethyl-substituted benzene moiety. Recent advancements in synthetic chemistry have enabled the precise synthesis and characterization of this compound, making it a subject of interest in both academic and industrial research.

The sulfonamide functional group in this compound plays a pivotal role in its chemical reactivity and biological activity. Sulfonamides are well-known for their ability to act as inhibitors of various enzymes, particularly in the context of drug discovery. The integration of the thiolane ring further enhances the compound's stability and solubility properties, making it a promising candidate for applications in drug delivery systems. Additionally, the presence of the 4-ethyl group on the benzene ring contributes to the compound's lipophilicity, which is crucial for its interaction with biological membranes.

Recent studies have highlighted the potential of N-(1,1-dioxo-1λ6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide as a lead compound in the development of novel therapeutic agents. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential application in anti-inflammatory drug development. Furthermore, the compound's unique structure has been leveraged in the design of prodrugs, where it serves as a bioisosteric replacement for traditional sulfonamide-based drugs.

From a structural perspective, the thiolane ring (also known as a tetrahydrothiophene ring) is a five-membered heterocyclic structure containing sulfur. The dioxo substitution on this ring introduces additional electronic effects that influence the compound's reactivity and selectivity. This substitution pattern is particularly advantageous in stabilizing reactive intermediates during chemical transformations, making it a valuable component in organic synthesis.

The synthesis of N-(1,1-dioxo-1λ6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide involves a multi-step process that combines principles from both classical and modern organic chemistry. The key steps include the formation of the thiolane ring through sulfur-based cyclization reactions and subsequent functionalization to introduce the sulfonamide group. Recent advancements in catalytic methods have significantly improved the yield and purity of this synthesis pathway.

In terms of applications, this compound has shown promise in several areas beyond pharmaceuticals. For instance, its ability to act as a stabilizing agent has been explored in polymer chemistry, where it can enhance the thermal stability of polymeric materials. Additionally, preliminary studies suggest that this compound may serve as an effective corrosion inhibitor in industrial settings due to its unique electronic properties.

From an environmental standpoint, researchers have investigated the biodegradability and eco-friendliness of N-(1,1-dioxo-1λ6-thiolan-3-Yl)-4-Ethyl-N-Methylbenzene-Sulfonamide. Initial findings indicate that under specific conditions, such as aerobic degradation, this compound can be metabolized by microorganisms without generating toxic byproducts. This property is particularly important for ensuring its safe use in industrial and agricultural applications.

Looking ahead, ongoing research is focused on optimizing the synthesis process to reduce costs and improve scalability. Collaborative efforts between academic institutions and industrial partners are expected to yield further insights into this compound's potential applications across diverse fields.

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